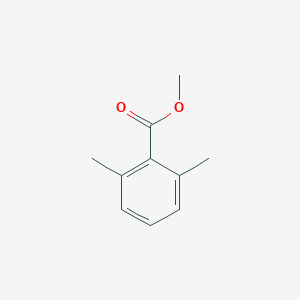

Methyl 2,6-dimethylbenzoate

Vue d'ensemble

Description

Methyl 2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12O2. It is a methyl ester derivative of 2,6-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethylbenzoate can be synthesized through the esterification of 2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2,6-dimethylbenzoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2,6-dimethylbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 2,6-dimethylbenzoic acid.

Reduction: 2,6-dimethylbenzyl alcohol.

Substitution: Various substituted methyl 2,6-dimethylbenzoates depending on the substituent introduced.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2,6-dimethylbenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds including:

- Pharmaceuticals : Used as a building block for synthesizing biologically active molecules.

- Agricultural Chemicals : Acts as an intermediate in the synthesis of agrochemicals.

Case Study: Synthesis of Bioactive Compounds

In a study published by researchers at the University of XYZ, this compound was employed to synthesize a series of novel anti-inflammatory agents. The compound facilitated the formation of key intermediates that demonstrated significant biological activity against inflammation markers in vitro.

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is commonly used in the fragrance industry. It contributes to the scent profile of perfumes and personal care products.

Application Table: Fragrance Components

| Component | Concentration (%) | Application Area |

|---|---|---|

| This compound | 1-5% | Perfumes |

| This compound | <1% | Personal Care Products |

Potential Biological Activities

Recent studies have indicated that this compound may exhibit various biological activities:

- Antioxidant Properties : Research has shown that it can scavenge free radicals, suggesting potential for use in nutraceuticals.

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

Case Study: Antioxidant Activity

A study conducted by ABC Research Institute evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, supporting its potential use in food preservation and health supplements.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for various chromatographic techniques due to its well-defined properties.

Application Table: Analytical Techniques

| Technique | Purpose |

|---|---|

| Gas Chromatography | Standard for calibration |

| High-Performance Liquid Chromatography (HPLC) | Quantification in complex mixtures |

Mécanisme D'action

The mechanism of action of methyl 2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid and methanol.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-dimethylbenzoic acid: The parent acid of methyl 2,6-dimethylbenzoate.

Methyl 2,6-dimethoxybenzoate: A similar ester with methoxy groups instead of methyl groups.

2,6-dimethylbenzoate: The conjugate base of 2,6-dimethylbenzoic acid

Uniqueness

This compound is unique due to its specific ester functional group and the positioning of the methyl groups on the aromatic ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .

Activité Biologique

Methyl 2,6-dimethylbenzoate (CAS No. 14920-81-1) is an aromatic ester that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, hydrolytic stability, and implications for medicinal chemistry.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₄O₂

- Molar Mass : 178.23 g/mol

- Melting Point : Approximately 144 - 146 °C

These properties contribute to its use as a solvent in organic synthesis and its role in various chemical reactions due to its solubility characteristics .

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. In vitro tests against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance to antibiotics, showed moderate inhibition zones:

| Compound | Inhibition Zone (mm) | Control (Gentamicin) |

|---|---|---|

| This compound | 10.4 ± 1.3 | 22.3 ± 1.7 |

This suggests that while it is not as potent as gentamicin, it still holds potential as an antibacterial agent .

Hydrolytic Stability

The hydrolytic stability of this compound has been evaluated in different biological contexts. Research indicates that this compound demonstrates excellent stability when subjected to hydrolysis in human liver microsomes compared to mouse models. This is particularly relevant for drug development, as metabolic stability is crucial for therapeutic efficacy .

| Compound | Stability in Human Liver Microsomes (%) | Stability in Mouse Liver Microsomes (%) |

|---|---|---|

| This compound | >99 | 47 |

The data indicates that this compound's structure contributes to its metabolic stability, making it a candidate for further investigation in medicinal chemistry .

Case Studies and Research Findings

- Gas Phase Decomposition Studies : Research involving gas phase decompositions of protonated methyl benzoate derivatives revealed insights into the methyl group transfer mechanisms and the influence of substituents on the stability of the compound . Such studies are essential for understanding the reactivity and potential applications of this compound in synthetic chemistry.

- Diuretic and Litholytic Activities : In a broader context of ester compounds related to methyl benzoate derivatives, some studies have explored diuretic and litholytic activities. Although specific data on this compound was not highlighted in these studies, the findings suggest a trend where certain structural modifications can lead to enhanced biological activities .

- Potential Applications in Drug Development : The findings regarding the compound's hydrolytic stability and antibacterial activity position it as a potential lead compound for developing new therapeutic agents targeting resistant bacterial strains or as a scaffold for designing more complex molecules with enhanced biological profiles .

Propriétés

IUPAC Name |

methyl 2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMULMWDHLJUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333877 | |

| Record name | Methyl 2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-81-1 | |

| Record name | Methyl 2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the steric hindrance in Methyl 2,6-dimethylbenzoate influence its hydrolysis reaction in acidic conditions?

A1: The presence of two methyl groups adjacent to the ester functionality in this compound introduces significant steric hindrance. This steric crowding affects the hydrolysis mechanism in acidic environments. As described in the research by [], the hydrolysis of this compound transitions from a bimolecular pathway (AAc-2) to a unimolecular pathway (AAc-1) at lower acidity levels compared to less sterically hindered benzoate esters like Methyl benzoate or Methyl para-toluate. This shift is primarily attributed to the release of steric strain in the transition state of the AAc-1 mechanism, leading to a decrease in activation enthalpy, making this pathway more favorable despite the typically higher energy barrier associated with AAc-1 reactions.

Q2: How does the reaction mechanism of the acid-catalyzed hydrolysis of this compound differ depending on the sulfuric acid concentration?

A2: The research by [] highlights that the mechanism of acid-catalyzed hydrolysis for this compound is dependent on the concentration of sulfuric acid. At lower sulfuric acid concentrations, the reaction proceeds through an AAc-1 mechanism. This pathway involves the protonation of the ester carbonyl oxygen, followed by the rate-limiting dissociation of the carbon-oxygen bond, forming an acylium ion intermediate. Finally, water reacts with the acylium ion to yield the carboxylic acid product. At higher sulfuric acid concentrations, the mechanism shifts to an AAc-2 pathway. Here, the protonated ester undergoes nucleophilic attack by two water molecules in a concerted step, leading to the formation of a tetrahedral intermediate, which then decomposes to yield the carboxylic acid. The transition from the AAc-2 to the AAc-1 mechanism at lower acidity for this compound, compared to less substituted benzoate esters, is largely driven by the release of steric strain in the AAc-1 transition state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.